![molecular formula C16H13FN2O B2489993 6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline CAS No. 2095410-77-6](/img/structure/B2489993.png)
6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline is a synthetic organic compound with the molecular formula C16H13FN2O. It is characterized by the presence of a quinoline core structure substituted with a fluoro group at the 6th position and a 3-methylpyridin-2-yloxy methyl group at the 8th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyridin-2-yloxy Methyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinoline core with the 3-methylpyridin-2-yloxy methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe for studying biological processes involving quinoline derivatives.
Mécanisme D'action
The mechanism of action of 6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and specificity, while the pyridin-2-yloxy methyl group modulates its pharmacokinetic properties. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoroquinoline: Lacks the pyridin-2-yloxy methyl group, resulting in different biological activity.
8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline: Lacks the fluoro group, affecting its binding affinity and specificity.
6-Chloro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline: Substitution of the fluoro group with a chloro group alters its reactivity and biological properties.
Uniqueness
6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline is unique due to the combined presence of the fluoro and pyridin-2-yloxy methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
6-fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-4-2-7-19-16(11)20-10-13-9-14(17)8-12-5-3-6-18-15(12)13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKKRUUPPWTBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2=C3C(=CC(=C2)F)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
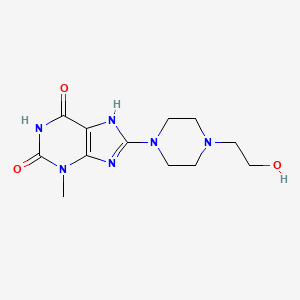
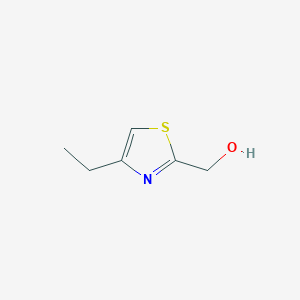
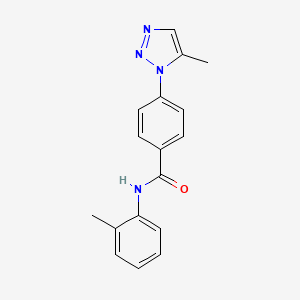
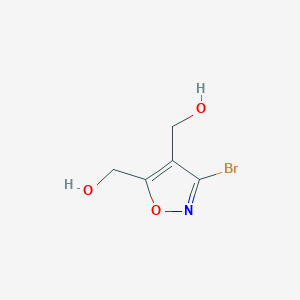
![(2E)-3-(3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B2489917.png)
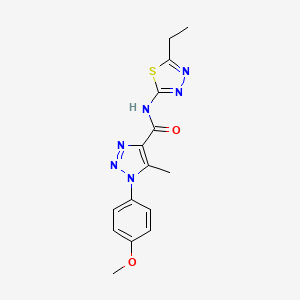
![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2489921.png)

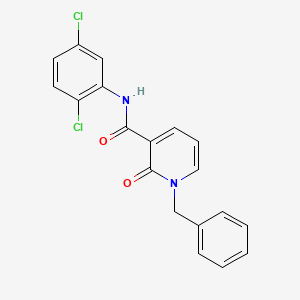
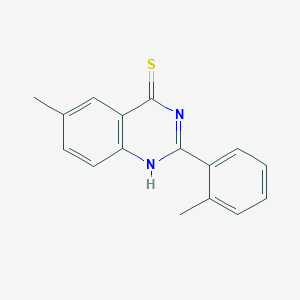
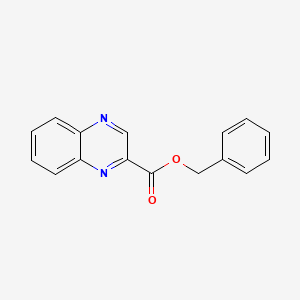
![N'-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2489928.png)
![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)

